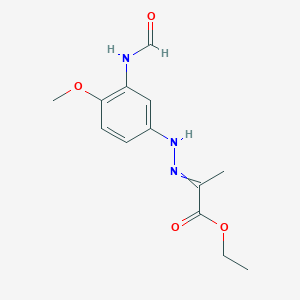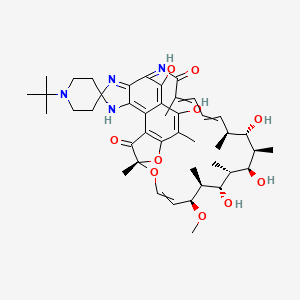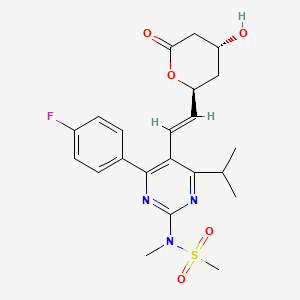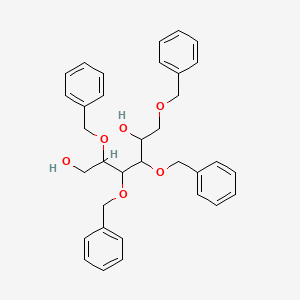
Acarbose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acarbose is an alpha-glucosidase inhibitor used in conjunction with diet and exercise for the management of glycemic control in patients with type 2 diabetes mellitus . It lowers blood sugar by preventing the breakdown of starch into sugar . It may be used alone or in combination with another type of oral diabetes medicine called a sulfonylurea .
Synthesis Analysis
Acarbose production has been enhanced through genetic engineering and fed-batch fermentation strategy in Actinoplanes sp. SIPI12-34 . A TetR family regulator (TetR1) was identified and confirmed to have a positive effect on the synthesis of acarbose by promoting the expression of acbB and acbD . The regulation of metabolic pathways was performed to retain more glucose-1-phosphate for acarbose synthesis by weakening the glycogen synthesis pathway and strengthening the glycogen degradation pathway .Molecular Structure Analysis
The molecular structure of Acarbose is complex and detailed information about it can be found on various chemical databases .Chemical Reactions Analysis
A mechanistic study of the poorly understood pathway by which the inhibitor acarbose is enzymatically rearranged by human pancreatic alpha-amylase has been conducted . The study involved structurally examining the binding modes of the related inhibitors isoacarbose and acarviosine-glucose, and by novel kinetic measurements of all three inhibitors under conditions that demonstrate this rearrangement process .Physical And Chemical Properties Analysis
The physical and chemical properties of Acarbose can be found on various chemical databases .作用机制
Acarbose acts by altering the intestinal absorption of carbohydrates through inhibition of their conversion into simple sugars (monosaccharides) and thus decrease the bioavailability of carbohydrates in the body, significantly lowering blood glucose levels . It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases - including intestinal glucoamylase, sucrase, maltase, and isomaltase .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acarbose involves the coupling of a pseudotrisaccharide with a glucose derivative. The pseudotrisaccharide is synthesized from a disaccharide and a monosaccharide. The glucose derivative is obtained from a glucose molecule through a series of reactions. The two compounds are then coupled together to form Acarbose.", "Starting Materials": [ "Sucrose", "Glucose", "Phenylhydrazine", "Sodium nitrite", "Sodium borohydride", "Acetic anhydride", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Chloroacetyl chloride", "Triethylamine", "Sodium methoxide", "Methyl iodide", "Ethyl iodide", "Benzyl bromide", "Sodium cyanoborohydride", "Sodium hydride", "Tetrahydrofuran", "Dimethylformamide", "Dimethyl sulfoxide", "Methanesulfonic acid", "Sodium azide", "Sodium periodate", "Sodium bisulfite", "Sodium chloride", "Water" ], "Reaction": [ "Sucrose is reacted with phenylhydrazine and sodium nitrite to form a pseudotrisaccharide intermediate.", "The pseudotrisaccharide intermediate is reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is acetylated with acetic anhydride and acetic acid to form the corresponding acetate.", "The acetate is treated with sodium hydroxide to form the corresponding glucose derivative.", "Glucose is reacted with chloroacetyl chloride and triethylamine to form the corresponding chloroacetate.", "The chloroacetate is treated with sodium methoxide to form the corresponding methyl ether.", "The methyl ether is reacted with methyl iodide or ethyl iodide to form the corresponding iodide.", "The iodide is reacted with benzyl bromide to form the corresponding benzyl ether.", "The benzyl ether is reduced with sodium cyanoborohydride to form the corresponding alcohol.", "The alcohol is treated with sodium hydride and tetrahydrofuran to form the corresponding alkoxide.", "The alkoxide is reacted with the glucose derivative to form Acarbose.", "The Acarbose is purified using various techniques such as column chromatography, recrystallization, and HPLC." ] } | |
CAS 编号 |
56810-94-0 |
产品名称 |
Acarbose |
分子式 |
C25H43NO18 |
分子量 |
645.6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)
![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)
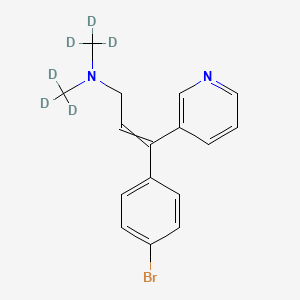
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)
